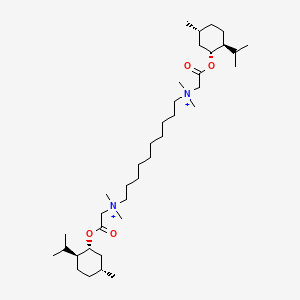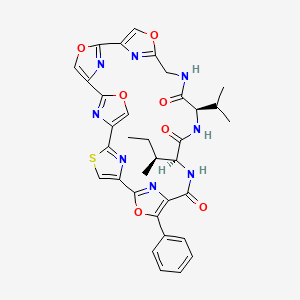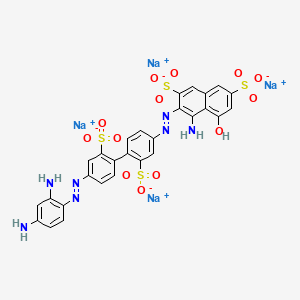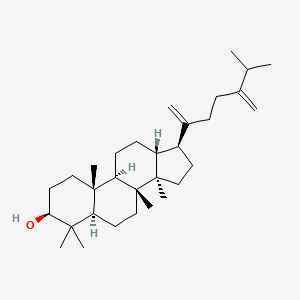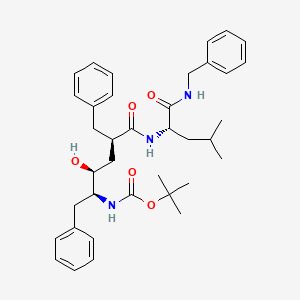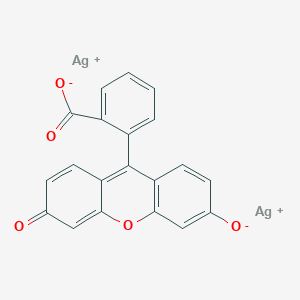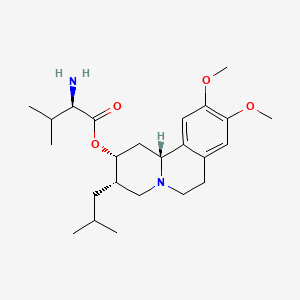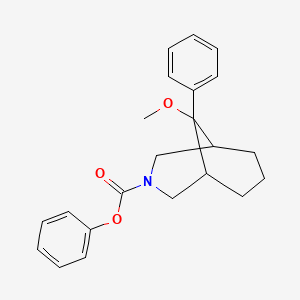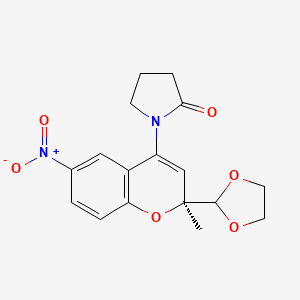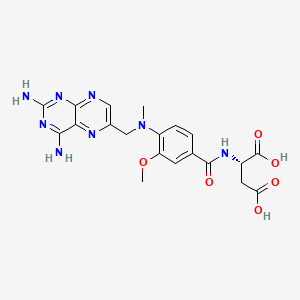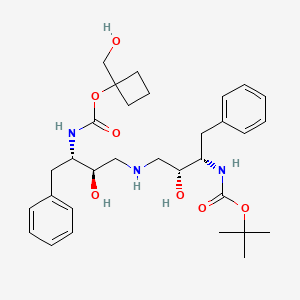
V5Uwd42wns
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of V5Uwd42wns involves multiple steps, starting with the preparation of the benzo(h)quinazolin-4-amine core This core is typically synthesized through a series of condensation reactions involving appropriate aniline derivatives and aldehydes under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
V5Uwd42wns undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imidazole group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Imidazole derivatives, suitable leaving groups, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, V5Uwd42wns is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of V5Uwd42wns involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(h)quinazoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Compounds containing the imidazole group exhibit similar reactivity patterns, but their overall structure and function can vary significantly.
Uniqueness
V5Uwd42wns is unique due to its specific combination of the benzo(h)quinazoline core and the 4-methyl-1H-imidazol-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
374556-71-5 |
|---|---|
Fórmula molecular |
C24H27N5O6S2 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N5.2CH4O3S/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22;2*1-5(2,3)4/h2-8,11-14H,9-10H2,1H3,(H,23,24,26);2*1H3,(H,2,3,4) |
Clave InChI |
FIALJWYFHPSUQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


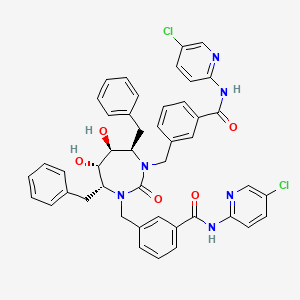

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
